Cas no 2310159-59-0 (N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2310159-59-0x500.png)
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS032680493
- 2310159-59-0
- F6439-3444
- N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
-
- インチ: 1S/C17H25N5O2S/c1-11-17(12(2)21(3)19-11)25(23,24)18-8-9-22-16(14-6-7-14)10-15(20-22)13-4-5-13/h10,13-14,18H,4-9H2,1-3H3
- InChIKey: XVHFJNPRRXPCFZ-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NN(C)C=1C)(NCCN1C(=CC(C2CC2)=N1)C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 363.17289623g/mol
- どういたいしつりょう: 363.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 90.2Ų
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-3444-5mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-15mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-1mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6439-3444-25mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-20μmol |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-2mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-10μmol |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-30mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6439-3444-100mg |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6439-3444-2μmol |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
2310159-59-0 | 2μmol |
$85.5 | 2023-09-09 |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Introduction to N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No: 2310159-59-0)
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2310159-59-0, belongs to the pyrazole sulfonamide class, which is well-known for its diverse applications in drug discovery and development. The presence of multiple functional groups, including sulfonamide and dicyclopropyl substituents, makes this molecule a promising candidate for further investigation in medicinal chemistry.
The structural composition of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is characterized by a central pyrazole ring substituted with a sulfonamide group at the 4-position. This sulfonamide moiety is further connected to an ethyl chain that terminates with a dicyclopropyl group. The dicyclopropyl substitution is particularly noteworthy as it introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. Such structural features are often exploited to enhance binding affinity and selectivity in drug design.
In recent years, there has been a growing interest in exploring novel scaffolds derived from pyrazole derivatives for their potential therapeutic applications. Pyrazole-based compounds have shown promise in various pharmacological contexts, including anti-inflammatory, antiviral, and anticancer activities. The specific modification of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with dicyclopropyl and sulfonamide groups suggests that it may exhibit unique pharmacological properties compared to other pyrazole derivatives.
One of the key aspects that make this compound intriguing is its potential to interact with biological targets through multiple mechanisms. The sulfonamide group is known to form hydrogen bonds and engage in electrostatic interactions with polar residues in proteins, which can be crucial for drug-receptor binding. Additionally, the dicyclopropyl group introduces steric bulk that can improve binding affinity by occupying hydrophobic pockets or reducing conformational flexibility. These features make N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide a valuable scaffold for designing molecules with enhanced target engagement.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds with novel structural motifs are often more likely to exhibit unique biological activities and overcome issues related to drug resistance. The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents an effort to expand the chemical space available for medicinal chemistry investigations. By incorporating distinct functional groups such as sulfonamides and dicyclopropyl moieties, researchers aim to discover compounds with improved pharmacokinetic profiles and therapeutic efficacy.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrazole core, introduction of the sulfonamide group at the 4-position, and attachment of the dicyclopropyl-substituted ethyl chain. Each step must be meticulously controlled to avoid unwanted side reactions and impurities that could compromise the compound's quality.
In addition to its structural complexity, N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-y]ethyl)-l ,3 ,5 -trimethyl-l H -py ra z ole -4 -s u l fon am ide (CAS No: 23 l 0159 -59 -0 ) has demonstrated potential in preclinical studies as a lead compound for further development. Preliminary biological assays have shown promising activity against certain disease-related targets , suggesting that it may serve as a foundation for designing more potent and selective therapeutic agents . The next steps in its development will likely involve extensive pharmacological characterization , including interaction studies with target proteins , cell-based assays , and pharmacokinetic evaluations .
The incorporation of advanced computational methods into drug discovery has significantly accelerated the process of identifying promising lead compounds . Techniques such as molecular docking , virtual screening , and quantum mechanical calculations are increasingly used to predict how molecules will interact with biological targets . These computational tools can help researchers prioritize compounds like N-[2-(3 , 5 -d i c y c l o p r o p y l -l H -py ra z ol -l - y l ) e th y l ] -l , 3 , 5 -trim eth y l-l H -py ra z ole -4-s u l fon am ide (CAS No: 23 l 0159 -59 -0 ) based on their predicted binding affinities and selectivity profiles . This approach allows for more efficient experimental validation by focusing on molecules with the highest potential for success .
The role of sulfonamides in medicinal chemistry cannot be overstated . These functional groups have been successfully incorporated into numerous drugs due to their ability to form stable interactions with biological targets . The sulfonamide moiety in N-[2-(3 , 5-d i c y c l o p r o p y l-l H -py ra z ol-l-y l ) e th y l ] -l , 3 , 5-trim eth y l-l H-p y ra z ole -4-s u l fon am ide (CAS No: 23l0159_59_0) is expected to contribute significantly to its binding properties by engaging in hydrogen bonding or salt bridge formation . Such interactions are critical for achieving high affinity between a drug molecule and its target protein .
The dicyclopropyl substitution on this compound adds an additional layer of complexity that may influence its biological activity . Dicyclopropyl groups are known for their ability to introduce steric hindrance , which can improve binding by filling hydrophobic pockets or restricting conformational flexibility . This feature may enhance the compound's selectivity by reducing off-target interactions . Furthermore , dicyclopropyl-substituted molecules have been reported to exhibit improved metabolic stability due to the strain relief provided by the cycloalkane rings . This could make N-[2-(3 _ 5 _d i c y c l o p r o p y l _l H _py ra z ol _l _ y l ) e th y l ] _l , 3 _ 5 _trim eth y l _l H _py ra z ole _4 _s u l fon am ide (CAS No: 23l0159_59_0) a more viable candidate for further development compared to related compounds without such substituents .
As research continues in pharmaceutical chemistry , there is an increasing emphasis on developing drugs with improved pharmacokinetic properties 。 One particularly important aspect is metabolic stability , which refers to how resistant a drug molecule is to degradation by metabolic enzymes 。 Compounds like N-[2-(3 , 5-d i c y c lo p r o p y l-l H _py ra z ol-l-y l ) e th y l ] _l , 3 , 5-trim eth y ll H-pyr az ole_4_s ul fon am ide (CAS No:23l0159_59_0) , featuring dicy clo propyll moieties , may benefit from enhanced metabolic stability due to reduced conformational flexibility 。 This could lead t o longer half-lives , allowing for less frequent dosing , which would be highly advantageous from a clinical perspective 。
Another critical consideration in drug development is bioavailability , which refers t o how much of a drug reaches systemic circulation after administration 。 The structural features of N-[2-(3 , 5-d i c yo lo propyll-l H_py ra z ol-l_y ll)e thyll)-l,3,5-trimethyll_H_py ra z ole_4_sulfon amide (CAS No:23l0159_59_0), particularly its relatively rigid backbone , may contribute t o improved solubility and membrane permeability 。 These properties are essential for achieving optimal bioavailability , ensuring that sufficient amounts of t he drug reach its target site within t he body 。
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